molecular formula C22H22ClN3O2 B14988717 N-(4-chlorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(4-chlorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14988717
M. Wt: 395.9 g/mol
InChI Key: GGUBODQYSIDPFW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced derivatives of the pyrrolidine ring.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

N-(4-chlorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a chlorophenyl group, an indole moiety, and a pyrrolidine ring. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22ClN3O2/c1-14-2-7-20-19(10-14)15(12-24-20)8-9-26-13-16(11-21(26)27)22(28)25-18-5-3-17(23)4-6-18/h2-7,10,12,16,24H,8-9,11,13H2,1H3,(H,25,28)

InChI Key

GGUBODQYSIDPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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